2,4-Dihydroxydodecanoic acid
CAS No.: 926036-55-7
Cat. No.: VC19005333
Molecular Formula: C12H24O4
Molecular Weight: 232.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 926036-55-7 |
|---|---|
| Molecular Formula | C12H24O4 |
| Molecular Weight | 232.32 g/mol |
| IUPAC Name | 2,4-dihydroxydodecanoic acid |
| Standard InChI | InChI=1S/C12H24O4/c1-2-3-4-5-6-7-8-10(13)9-11(14)12(15)16/h10-11,13-14H,2-9H2,1H3,(H,15,16) |
| Standard InChI Key | CVKILTOOJREPAU-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCC(CC(C(=O)O)O)O |
Introduction
Chemical Structure and Physicochemical Properties
2,4-Dihydroxydodecanoic acid (C₁₂H₂₄O₄) is a saturated fatty acid with hydroxyl groups at positions 2 and 4. Its molecular weight is estimated at 232.3 g/mol, extrapolated from analogous compounds like 12-hydroxydodecanoic acid (216.32 g/mol) and 2-hydroxydecanoic acid (188.26 g/mol) . The presence of two hydroxyl groups introduces polarity, likely reducing its melting point compared to non-hydroxylated counterparts. For instance, 2-hydroxydecanoic acid melts at 73–75°C , while 4-hydroxydodecanoic acid exhibits a glass transition temperature influenced by its hydroxyl position . A theoretical comparison of related hydroxy fatty acids is provided below:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) |
|---|---|---|---|---|
| 2,4-Dihydroxydodecanoic acid | C₁₂H₂₄O₄ | 232.3 (est.) | ~60–70 (est.) | ~330 (est.) |
| 4-Hydroxydodecanoic acid | C₁₂H₂₄O₃ | 216.32 | Not reported | Not reported |
| 2-Hydroxydecanoic acid | C₁₀H₂₀O₃ | 188.26 | 73–75 | 318.9 |
| 12-Hydroxydodecanoic acid | C₁₂H₂₄O₃ | 216.32 | Not reported | Not reported |
The stereochemistry of hydroxyl groups significantly impacts biological activity. For example, (R)-4-hydroxydodecanoic acid activates natural killer (NK) cells, whereas the (S)-enantiomer is inactive . This suggests that the stereochemical configuration of 2,4-dihydroxydodecanoic acid would similarly influence its functionality.
Synthesis Pathways
Biocatalytic Approaches
Engineered Escherichia coli strains have been used to produce hydroxylated fatty acids like 10-hydroxy-2-decenoic acid via modified β-oxidation pathways and P450 hydroxylases . A similar strategy could be applied to 2,4-dihydroxydodecanoic acid by:
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β-Oxidation Pathway Engineering: Overexpressing FadD (acyl-CoA synthetase) and FadE (acyl-CoA dehydrogenase) to generate trans-2-dodecenoic acid.
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Hydroxylase Integration: Introducing a cytochrome P450 system (e.g., CYP153A33-CPR BM3) to catalyze terminal or mid-chain hydroxylation .
A two-step whole-cell catalysis system might yield 2,4-dihydroxydodecanoic acid with higher regioselectivity than chemical methods.
Biological Activities and Mechanisms
Immunomodulatory Effects
4-Hydroxydodecanoic acid activates NK cells by upregulating CD69 expression within 50 minutes, though its acyclic isomer (4-hydroxydodecanoic acid) achieves this in 10 minutes . The delayed activation suggests enzymatic conversion or structural rearrangement is required for bioactivity. For 2,4-dihydroxydodecanoic acid, the dual hydroxyl groups may enhance solubility and receptor binding, potentially amplifying immunostimulatory effects.
Metabolic Stability Challenges
Hydroxy fatty acids often face stability issues. For example, 4-hydroxydecanoic acid cyclizes spontaneously to γ-decalactone , and 2,4-dihydroxydodecanoic acid may similarly form lactones or ketones under physiological conditions. Stabilization strategies could include methoxylation (as in 4-methoxydecanoic acid ) or formulation in lipid nanoparticles.
Applications in Biotechnology and Medicine
Drug Development
The immunomodulatory properties of 4-hydroxydodecanoic acid position 2,4-dihydroxydodecanoic acid as a candidate for:
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Cancer Immunotherapy: Enhancing NK cell-mediated tumor lysis.
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Antiviral Agents: Modulating host immune responses to viral infections.
Industrial Enzymology
P450 hydroxylases used in 10-hydroxy-2-decenoic acid production could be adapted for large-scale synthesis of 2,4-dihydroxydodecanoic acid, enabling applications in:
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Biodegradable Polymers: As monomers for polyhydroxyalkanoates.
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Surfactants: Hydroxyl groups improving emulsification properties.
Challenges and Future Directions
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Stereochemical Control: Enantioselective synthesis remains a hurdle, as biological activity often depends on absolute configuration .
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Scalability: Biocatalytic yields (e.g., 217 mg/L of 10-HDA from 500 mg/L decanoic acid ) must improve for industrial relevance.
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Stability Optimization: Preventing cyclization or oxidation during storage requires novel formulation technologies.
Future research should prioritize heterologous expression systems (e.g., Saccharomyces cerevisiae) for hydroxylase optimization and high-throughput screening of enantiopure derivatives.
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